2,4-Dibromo-6-(difluoromethoxy)aniline

Physicochemical Properties Lipophilicity Drug Design

Medicinal chemists targeting CNS disorders need building blocks with dual reactive handles and drug-like physicochemical profiles. 2,4-Dibromo-6-(difluoromethoxy)aniline (CAS 88149-44-4) delivers: two chemically distinct aryl bromides for sequential Suzuki-Miyaura or Buchwald-Hartwig functionalization at the 2- and 4-positions, enabling rapid SAR library generation. The electron-withdrawing -OCF₂H group elevates LogP by >1 unit vs. non-fluorinated analogs, enhancing BBB permeability while resisting oxidative metabolism. Equally suited for agrochemical discovery. Supplied with full analytical documentation and global logistics support.

Molecular Formula C7H5Br2F2NO
Molecular Weight 316.93 g/mol
CAS No. 88149-44-4
Cat. No. B1609560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-(difluoromethoxy)aniline
CAS88149-44-4
Molecular FormulaC7H5Br2F2NO
Molecular Weight316.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)N)Br)Br
InChIInChI=1S/C7H5Br2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2
InChIKeyCWNZDWKGKADMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-(difluoromethoxy)aniline Sourcing & Differentiation


2,4-Dibromo-6-(difluoromethoxy)aniline (CAS 88149-44-4) is a polysubstituted aniline derivative featuring a difluoromethoxy (-OCF₂H) group at the 6-position and bromine atoms at the 2- and 4-positions of the benzene ring . This compound is a specialized building block used in pharmaceutical and agrochemical research as a scaffold for the synthesis of novel, high-value molecules . Its key structural features—the electron-withdrawing difluoromethoxy group and two reactive aryl bromides—enable strategic property modulation and serve as versatile synthetic handles for cross-coupling and substitution chemistry [1].

2,4-Dibromo-6-(difluoromethoxy)aniline: Why Analogs Fail


Generic substitution of 2,4-dibromo-6-(difluoromethoxy)aniline with simpler aniline derivatives (e.g., 2,4-dibromoaniline or 4-(difluoromethoxy)aniline) is problematic due to the synergistic interplay of its substituents. The unique 2,4,6-substitution pattern, combining two heavy halogens (Br) for enhanced lipophilicity and a metabolically robust difluoromethoxy group, creates a distinct physicochemical and reactivity profile not found in mono- or non-halogenated analogs . This specific arrangement dictates the compound's utility in precise synthetic sequences and its potential biological behavior; using a substitute lacking any one of these three groups would result in a molecule with different LogP, different metabolic stability, and altered chemical reactivity, thereby invalidating a research program's structure-activity relationship (SAR) .

2,4-Dibromo-6-(difluoromethoxy)aniline: Key Differentiators


Lipophilicity Gain vs. 2,4-Dibromoaniline

The presence of the difluoromethoxy group significantly increases the lipophilicity of 2,4-dibromo-6-(difluoromethoxy)aniline compared to its non-fluorinated analog, 2,4-dibromoaniline. This is a critical parameter for predicting membrane permeability and bioavailability [1].

Physicochemical Properties Lipophilicity Drug Design

Synthetic Versatility: Orthogonal Aryl Bromides

The compound possesses two chemically distinct aryl bromine atoms, offering potential for sequential, orthogonal functionalization. This contrasts with simpler dibromoanilines which may lack the electronic differentiation provided by the ortho-difluoromethoxy group. The target compound is a substrate for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions .

Synthetic Chemistry Cross-Coupling Building Block

Enhanced Metabolic Stability from -OCF₂H Group

The -OCF₂H group is a well-established bioisostere used to block metabolic soft spots and enhance the in vivo half-life of drug candidates. While direct metabolic data for 2,4-dibromo-6-(difluoromethoxy)aniline is not publicly available, the incorporation of the difluoromethoxy moiety is a strategic design element intended to confer improved metabolic stability compared to non-fluorinated alkoxy or unsubstituted analogs .

Medicinal Chemistry Metabolic Stability Pharmacokinetics

Differentiation from 2,4-Dibromo-5-(difluoromethoxy)aniline

The substitution pattern significantly impacts reactivity. In 2,4-dibromo-6-(difluoromethoxy)aniline, the strong electron-withdrawing difluoromethoxy group is *ortho* to the aniline nitrogen, which can influence the nucleophilicity of the amine and the electronic environment of the adjacent C2-bromine . This contrasts with the 2,4-dibromo-5-(difluoromethoxy)aniline isomer, where the group is *meta* to the amine, leading to different electronic and steric properties .

Building Block Isomer Comparison Reactivity

2,4-Dibromo-6-(difluoromethoxy)aniline: Key Applications


Scaffold for CNS-Penetrant Drug Discovery Programs

The significantly elevated LogP (Δ > +1 compared to 2,4-dibromoaniline) makes this compound a logical starting point for medicinal chemistry teams targeting central nervous system (CNS) disorders, where high lipophilicity is often a prerequisite for crossing the blood-brain barrier. The built-in -OCF₂H group also offers a potential advantage in metabolic stability .

Rapid Assembly of Focused Libraries via Sequential Cross-Coupling

As a substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions, 2,4-dibromo-6-(difluoromethoxy)aniline is an ideal core for generating diverse analog libraries. The two chemically distinct aryl bromides enable sequential functionalization, allowing medicinal chemists to rapidly explore structure-activity relationships by introducing different substituents at the 2- and 4-positions in a controlled manner .

Agrochemical Intermediate Development

The compound's structural features—multiple halogens and a fluorinated alkoxy group—align with the molecular design of modern fungicides and insecticides. Similar polysubstituted anilines serve as key precursors in agrochemical synthesis, and this specific compound can be procured as a building block for the development of novel crop protection agents .

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